5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde

Pyrazole-4-carbaldehyde Thermal stability Distillation purification

Researchers synthesizing fused pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine systems often face limited availability of the 3-propyl analog, forcing compromises on lipophilicity optimization. 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde directly resolves this: • 5-Chloro substituent enables Pd-catalyzed Sonogashira alkynylation for diverse C-C bond construction • 3-Propyl chain increases LogP by ~1.0 unit vs. 3-methyl congener, enhancing membrane permeability in downstream SAR • Elevated boiling point (~372 °C) and flash point (~179 °C) permit high-temperature cyclizations with wider safety margin Supplied at ≥95% purity with global shipping.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 176387-54-5
Cat. No. B060482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde
CAS176387-54-5
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H13ClN2O/c1-2-6-12-11(9-17)13(14)16(15-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3
InChIKeyRZHVPNKNEWYHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde – Procurement-Ready Pyrazole-4-carbaldehyde Building Block for Heterocyclic Synthesis


5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5) is a 1,3-disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde, a class of heterocyclic aldehydes that serve as key intermediates in the construction of fused pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and related nitrogen-containing polycyclic systems [1]. The compound features a 5-chloro substituent that enhances electrophilic reactivity at the aldehyde carbon and enables transition-metal-catalyzed cross-coupling (e.g., Sonogashira), while the 3-propyl group modulates lipophilicity and steric profile relative to methyl, ethyl, or unsubstituted analogs [2]. It is commercially supplied at ≥95% purity for research-scale procurement .

5-Cl Reactivity Sonogashira cross‑coupling handle
3‑Propyl Effect Modulates boiling point and lipophilicity
Research Supply High‑purity, procurement‑ready

Why 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Methyl or Unsubstituted Analogs


Substituting 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde with its 3-methyl (CAS 947‑95‑5) or 3‑unsubstituted (CAS 38405‑69‑5) congeners alters three parameters critical to downstream synthesis and property optimization: (i) the 3‑propyl chain increases molecular weight by ~28 Da (C₂H₄), shifting LogP upward by an estimated ~1.0 log unit, which affects partitioning behavior in multi-step sequences ; (ii) the boiling point rises from ~356 °C (methyl analog) to ~372 °C, enabling higher-temperature reactions without premature evaporation ; and (iii) the elevated flash point (~179 °C vs. ~169 °C) reduces flammability risk during handling . The 5‑chloro substituent is essential for Sonogashira cross‑coupling reactivity; removal or replacement would eliminate this synthetic entry point [1].

Replacing 3‑propyl with methyl lowers molecular weight and LogP, potentially shifting phase partitioning during synthesis.
Methyl analog’s lower boiling point may limit high‑temperature reaction windows due to evaporative loss.
Methyl analog’s lower flash point reduces handling safety margin in heated operations.
Removal of 5‑chloro eliminates Sonogashira cross‑coupling reactivity, blocking a key synthetic derivatization pathway.

Head-to-Head Quantitative Evidence for 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde vs. Nearest Analogs


Boiling Point Elevation vs. 3-Methyl Analog Enables Higher-Temperature Reaction Windows

The target compound exhibits a significantly higher boiling point (372.4 ± 37.0 °C at 760 mmHg) compared to the 3‑methyl analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which boils at ~356.1 °C . This ~16 °C elevation extends the thermal operating window for solvent-free or high-boiling-solvent reactions where the methyl analog would risk evaporative loss.

Boiling Point
Data to verify
372.4 °C
Δ +16 °C
Extends thermal window vs. 3‑methyl analog
Predicted; experimental confirmation advised
Pyrazole-4-carbaldehyde Thermal stability Distillation purification

Flash Point Increase vs. 3-Methyl Analog Improves Handling Safety Profile

The flash point of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is reported as 179.0 ± 26.5 °C, which is approximately 10 °C higher than the 3‑methyl analog’s flash point of ~169.2 °C . This difference places the propyl analog in a less volatile, lower-flammability category under standard laboratory storage and handling guidelines.

Flash Point
Data to verify
179.0 °C vs 169.2 °C
Higher flash point may reduce flammability risk
Predicted; confirm under lab conditions
Pyrazole-4-carbaldehyde Flash point Laboratory safety

Enhanced Lipophilicity from 3-Propyl Substitution Relative to 3-Unsubstituted and 3-Methyl Analogs

The experimentally measured LogP values for the target compound are not yet available in public databases; however, the computed LogP of the 3‑methyl analog is 2.65 , and the 3‑unsubstituted analog has a computed XLogP3 of 2.3 [1]. Adding two methylene units (propyl vs. methyl) is predicted to increase LogP by ~1.0 log unit (Hansch π‑contribution), placing the estimated LogP of the target compound at ~3.5–3.7. This translates to roughly an order of magnitude higher octanol/water partitioning, relevant for extraction, chromatography, and downstream biological partitioning studies.

Lipophilicity
Class‑level inference
Est. 3.5–3.7
~1 log unit higher than 3‑methyl analog
Fragment‑based; experimental LogP pending
Pyrazole-4-carbaldehyde Lipophilicity Partition coefficient

5-Chloro Electrophilic Handle: Validated Sonogashira Cross-Coupling Platform for C-C Bond Formation

The 5-chloro substituent of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes has been demonstrated as an effective leaving group in palladium-catalyzed Sonogashira-type cross-coupling with terminal alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then cyclized to pyrazolo[4,3-c]pyridines [1]. While quantitative coupling yields specifically for the 3-propyl derivative have not been reported, the methodology is explicitly general for 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, and the 3-propyl analog fits this scaffold. By contrast, non-chlorinated analogs (e.g., 1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde lacking 5-Cl) lack this cross-coupling entry point, significantly restricting downstream derivatization.

Sonogashira Handle
Reported scaffold
5‑Cl enables Pd coupling
Non‑chlorinated analogs lack this reactivity
Methodology validated for this core
Pyrazole-4-carbaldehyde Sonogashira coupling C-C bond formation

Optimal Research and Industrial Application Scenarios for 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde


Synthesis of 3-Propyl-Substituted Pyrazolo[4,3-c]pyridines via Sonogashira Coupling–Cyclization Sequence

The 5-chloro substituent enables palladium-catalyzed Sonogashira alkynylation, and the 3-propyl group imparts higher lipophilicity to the resulting pyrazolo[4,3-c]pyridine products compared to those derived from 3-methyl or 3-unsubstituted analogs [1]. The elevated boiling point (~372 °C) accommodates the elevated temperatures sometimes required for efficient cyclization without solvent evaporation .

Medicinal Chemistry Lead Optimization Requiring Increased Hydrophobicity

When structure-activity relationship (SAR) studies indicate that increased LogP improves membrane permeability or target binding, the 3-propyl analog (estimated LogP ~3.5–3.7) provides nearly a full log unit higher lipophilicity than the 3-methyl congener (LogP 2.65), without altering the core pharmacophore or the reactive aldehyde/chloro handles .

High-Temperature Multi-Step Synthesis with Reduced Flammability Risk

The flash point of ~179 °C for the propyl analog permits heating in high-boiling solvents or neat conditions with a greater safety margin compared to the 3-methyl analog (flash point ~169 °C), which is advantageous in pilot-scale or continuous-flow chemistry settings .

Application
Selection Property
Validation Focus
Pyrazolo[4,3‑c]pyridine synthesis
5‑Chloro Sonogashira handle
Pd‑catalyzed alkynylation & cyclization
Lead optimization requiring higher LogP
3‑Propyl lipophilicity modulation
LogP and SAR evaluation
High‑temperature multi‑step synthesis
Elevated flash point
Handling safety margin under heat
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